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Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbutanoic acid

Cat. No.: B043823

In-Depth Technical Guide: 2-Hydroxy-4-
phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-4-phenylbutanoic
acid, a chiral molecule of significant interest in pharmaceutical development. The document
details its chemical properties, enantioselective synthesis protocols, and its primary biological
relevance as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE)
inhibitors.

Chemical and Physical Properties

2-Hydroxy-4-phenylbutanoic acid is an aromatic alpha-hydroxy acid. Due to the chiral center
at the second carbon, it exists as two distinct enantiomers: (R)- and (S)-2-hydroxy-4-
phenylbutanoic acid. The quantitative data for this compound are summarized below.
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Property Value

Molecular Formula C10H1203[1][2][3]

Molecular Weight 180.20 g/mol [2][3]

IUPAC Name (R-enantiomer) (2R)-2-hydroxy-4-phenylbutanoic acid[3]
IUPAC Name (S-enantiomer) (2S)-2-hydroxy-4-phenylbutanoic acid[2]

(R/S)-2-Hydroxy-4-phenylbutyric acid, alpha-
Common Synonyms T
Hydroxy-benzenebutanoic acid

CAS Number (R-enantiomer) 29678-81-7[3]

CAS Number (S-enantiomer) 115016-95-0[2]

Experimental Protocols

The enantiomerically pure forms of 2-hydroxy-4-phenylbutanoic acid are critical for the
synthesis of specific pharmaceuticals. Enzymatic synthesis is a preferred method for achieving
high enantioselectivity.

Protocol: Enantioselective Enzymatic Synthesis of (R)-2-
Hydroxy-4-phenylbutanoic Acid

This protocol details the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric
acid (OPBA), to (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) using a dehydrogenase
enzyme.[4] This method is valued for its high stereoselectivity and operation under mild
reaction conditions.[4]

1. Biocatalyst Preparation:

e Arecombinant E. coli strain co-expressing a mutant NAD-dependent D-lactate
dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration is
cultured.

o Cells are harvested by centrifugation and washed with a buffer (e.g., 200 mM phosphate
buffer, pH 6.5). The resulting cell paste (measured as dry cell weight, DCW) is used as the

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.biosynth.com/p/EAA26393/4263-93-8-2-hydroxy-4-phenylbutanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-phenylbutyric-acid_-_S
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Hydroxy-4-phenylbutyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-phenylbutyric-acid_-_S
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Hydroxy-4-phenylbutyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Hydroxy-4-phenylbutyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-phenylbutyric-acid_-_S
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Hydroxy-4-phenylbutyric-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-4-phenylbutyric-acid_-_S
https://www.benchchem.com/product/b043823?utm_src=pdf-body
https://www.benchchem.com/product/b043823?utm_src=pdf-body
https://www.benchchem.com/product/b043823?utm_src=pdf-body
https://www.benchchem.com/product/b043823?utm_src=pdf-body
https://www.benchchem.com/pdf/Enzymatic_Synthesis_of_R_2_Hydroxy_4_phenylbutyric_acid_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Enzymatic_Synthesis_of_R_2_Hydroxy_4_phenylbutyric_acid_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

whole-cell biocatalyst.[5]
. Reaction Mixture Setup:
In a temperature-controlled reactor, prepare a solution of 200 mM phosphate buffer (pH 6.5).

Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of
approximately 75 mM.[5]

Add formate as the co-substrate for NADH regeneration.

Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a final
concentration of 6 g DCWIL).[5]

. Biotransformation Conditions:
Maintain the reaction temperature at 37°C.[5]
Provide gentle agitation to ensure a homogenous suspension.

Monitor the reaction progress by periodically taking samples and analyzing the conversion of
OPBAto (R)-HPBA and the enantiomeric excess (ee) of the product using chiral High-
Performance Liquid Chromatography (HPLC).[5]

. Product Isolation and Purification:

Upon completion (typically within 90-120 minutes), terminate the reaction by removing the
biocatalyst via centrifugation or filtration.[5]

Acidify the resulting supernatant to a pH of ~2.0 using an appropriate acid (e.g., 1N HCI).

Extract the (R)-HPBA from the aqueous solution using an organic solvent such as ethyl
acetate.

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent
under reduced pressure to yield the crude product.

Further purification can be achieved by recrystallization or column chromatography.
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Biological Significance and Signaling Pathway

(R)-2-hydroxy-4-phenylbutanoic acid is a crucial chiral building block for the synthesis of
Angiotensin-Converting Enzyme (ACE) inhibitors.[4][5] ACE inhibitors are a class of drugs
widely used in the management of hypertension and congestive heart failure.[4][5][6] They act
by inhibiting the ACE enzyme, which is a key component of the Renin-Angiotensin-Aldosterone
System (RAAS).

The diagram below illustrates the logical workflow from the synthesis of this key intermediate to

its ultimate therapeutic action.
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Role of 2-Hydroxy-4-phenylbutanoic Acid in ACE Inhibition Pathway
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Caption: Synthesis workflow and mechanism of action for ACE inhibitors derived from 2-
hydroxy-4-phenylbutanoic acid.

In addition to its role in cardiovascular drug synthesis, the (S)-enantiomer has been
investigated for potential anti-inflammatory and neuroprotective properties, suggesting its utility
as a modulator of neurotransmitter systems.[7] Furthermore, the related compound
phenylbutyrate is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism
relevant to cancer therapy and the treatment of genetic metabolic disorders.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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